molecular formula C30H24ClN5O7S B2542609 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688060-23-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2542609
CAS No.: 688060-23-3
M. Wt: 634.06
InChI Key: XDYXLBSLMULUEF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a structurally complex heterocyclic compound featuring multiple fused aromatic systems, including a benzodioxole moiety, a pyrido-pyrimidinone core, and a quinazolinone scaffold. Its synthesis involves multi-step reactions, often employing cesium carbonate and dry N,N-dimethylformamide as catalysts . Characterization via $ ^1H $-NMR, IR, and mass spectrometry confirms its molecular architecture, with key signals corresponding to the sulfanyl (-S-) bridge, carbonyl groups, and substituted aromatic protons .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClN5O7S/c31-18-4-6-26-33-19(9-28(38)36(26)13-18)14-44-30-34-21-11-25-24(42-16-43-25)10-20(21)29(39)35(30)7-1-2-27(37)32-12-17-3-5-22-23(8-17)41-15-40-22/h3-6,8-11,13H,1-2,7,12,14-16H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXLBSLMULUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=O)N7C=C(C=CC7=N6)Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClN5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrido[1,2-a]pyrimidine core: This involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Coupling reactions: The final assembly of the molecule involves coupling the benzodioxole and pyrido[1,2-a]pyrimidine cores through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

  • α-Glucosidase Inhibition : Compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide have demonstrated significant α-glucosidase inhibition, which is crucial in managing postprandial hyperglycemia in diabetic patients .
  • Acetylcholinesterase Inhibition : The compound has potential as an acetylcholinesterase inhibitor. This action is beneficial for cognitive enhancement and treating neurodegenerative diseases like Alzheimer’s Disease .

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit antimicrobial properties against various bacterial strains. For example, certain synthesized compounds have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like cefotaxime against pathogens such as Staphylococcus aureus and Salmonella typhi .

Anticancer Potential

The compound's structure suggests possible anticancer activity. Investigations into similar compounds have revealed their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing new sulfonamides containing benzodioxane moieties found that these compounds exhibited significant inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that modifications to the benzodioxane structure could enhance enzyme inhibition efficacy .

Case Study 2: Antimicrobial Efficacy

In another study examining novel pyrido[2,3-d]pyrimidine derivatives, compounds related to this compound showed promising antimicrobial activity with MIC values significantly lower than those of traditional antibiotics .

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison Using Tanimoto Coefficients

Compound Name Tanimoto Index Key Structural Differences
Aglaithioduline 0.65 Absence of sulfanyl bridge
7-Chloro-4-oxo-pyrido-pyrimidin-2-yl 0.72 Shared pyrimidinone core
Verminoside (from Catalpa) 0.58 Substituted benzoic acid derivatives

Spectroscopic and Physicochemical Properties

NMR and LCMS data reveal critical differences in chemical environments:

  • NMR Shifts: The target compound’s $ ^1H $-NMR spectrum shows unique deshielding in regions A (δ 7.2–7.5 ppm) and B (δ 3.8–4.2 ppm), attributed to the sulfanyl-linked methyl group and benzodioxole protons. In contrast, analogs like veronicoside exhibit shifts dominated by phenylpropanoid moieties (δ 6.8–7.1 ppm) .
  • Solubility : The sulfanyl bridge enhances hydrophobicity (logP = 3.2) compared to oxygen-bridged analogs (logP = 2.5–2.8) .

Table 2: NMR Chemical Shift Comparison (Selected Protons)

Proton Position Target Compound (δ ppm) Aglaithioduline (δ ppm) Verminoside (δ ppm)
Benzodioxole-CH2 4.52
Pyrimidinone-CH3 2.85 2.90
Sulfanyl-CH2 3.78

Bioactivity and Target Affinity

Molecular docking studies highlight divergent binding affinities:

  • HDAC8 Inhibition : The target compound’s sulfanyl group forms a covalent interaction with cysteine residues in HDAC8 (docking score: −9.2 kcal/mol), outperforming aglaithioduline (−7.8 kcal/mol) .
  • Kinase Selectivity: Quinazolinone derivatives lacking the benzodioxole moiety show reduced affinity for EGFR (IC50 = 1.2 µM vs. 0.8 µM for the target compound) .

Table 3: Bioactivity Comparison

Assay Target Compound Closest Analog (7-Chloro-pyrido-pyrimidinone)
HDAC8 IC50 0.45 µM 1.10 µM
Solubility (mg/mL) 0.12 0.25
Plasma Protein Binding 92% 85%

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability: The benzodioxole group reduces CYP3A4-mediated metabolism (t1/2 = 6.8 h) compared to non-benzodioxole analogs (t1/2 = 4.2 h) .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound that exhibits a variety of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. The presence of the benzodioxole moiety and the pyrido-pyrimidine structure is particularly significant for its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For example:

  • Inhibition of Src Family Kinases (SFKs) : Compounds with similar structures have shown high selectivity for SFKs, which are critical in cancer progression. One study reported that a related compound inhibited tumor growth in xenograft models effectively .
  • Mechanisms of Action : The mechanism often involves the inhibition of tyrosine kinases such as c-Src and Abl. These kinases are vital for signaling pathways that promote cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong antibacterial activity against various strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

These results highlight the potential use of this compound in treating bacterial infections .

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory effects:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Urease Inhibition : The compound's sulfamoyl functionality suggests potential in inhibiting urease enzymes involved in various metabolic processes .

Case Studies

Several case studies have evaluated the pharmacological effects of compounds related to N-(benzodioxol) derivatives:

  • Cancer Treatment : A study involving a related compound showed significant tumor reduction in animal models when administered orally at specific dosages .
  • Antimicrobial Trials : In vitro tests indicated that derivatives exhibited varying levels of antibacterial activity against common pathogens .

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